6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
Description
6-Fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a fluorinated coumarin derivative characterized by a sulfonyl group at the 3-position of the chromen-2-one core. The 4-fluoro-3-methylbenzenesulfonyl moiety introduces steric bulk and polar interactions, which may influence binding to biological targets such as enzymes or DNA .
Properties
IUPAC Name |
6-fluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBKOPLBZJHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely employed method for coumarin synthesis. For 6-fluoro derivatives, 5-fluororesorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions:
Yields typically range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Kostanecki-Robinson Reaction
Alternative routes employ o-hydroxyaryl ketones, which undergo cyclodehydration. For example, 5-fluoro-2-hydroxyacetophenone reacts with acetic anhydride to form the coumarin skeleton. This method offers superior regiocontrol but requires stringent temperature modulation (80–100°C).
Synthesis of 4-Fluoro-3-Methylbenzenesulfonyl Chloride
Direct Sulfonation-Chlorination
4-Fluoro-3-methyltoluene is sulfonated using fuming sulfuric acid (20% SO3) at 50°C for 6 hours, yielding the sulfonic acid intermediate. Subsequent treatment with PCl5 in dichloromethane (DCM) at 0°C converts the sulfonic acid to the sulfonyl chloride:
This two-step process achieves 70–85% overall yield, with excess PCl5 ensuring complete conversion.
Alternative Halogenation Pathways
Bromination of 4-methyl-3-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) and AIBN in CCl4 (100°C, 19 hours) introduces a bromomethyl group, which can be oxidized to the sulfonyl moiety via thiol-olefin co-oxidation.
Coumarin Sulfonylation Strategies
Friedel-Crafts Sulfonylation
The coumarin’s electron-rich C3 position undergoes electrophilic attack by 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of Lewis acids (e.g., AlCl3, FeCl3). Optimal conditions involve:
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
-
Temperature : 0°C to room temperature (prevents over-sulfonation)
-
Molar Ratio : 1:1.2 (coumarin:sulfonyl chloride)
Yields range from 50–65%, with minor formation of C5-sulfonated byproducts.
Directed Ortho-Metalation (DoM)
Pre-installing a directing group (e.g., trimethylsilyl) at C3 enables regioselective lithiation using LDA (lithium diisopropylamide) at −78°C. Quenching with the sulfonyl chloride furnishes the desired product in 75–80% yield, albeit with increased synthetic steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 50–65 | 90–95 | Single-step, scalable | Byproduct formation |
| DoM | 75–80 | 95–98 | High regioselectivity | Multi-step, sensitive conditions |
| Pechmann + Sulfonation | 60–70 | 85–90 | Modular approach | Requires separate sulfonyl chloride synthesis |
Industrial-Scale Optimization
Solvent Selection
Ethyl acetate and isopropyl acetate are preferred for large-scale reactions due to low toxicity and ease of removal. Patent CN102408402A highlights the use of isopropyl acetate in bromination reactions, which minimizes emulsion formation during aqueous workups.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the benzenesulfonyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Sulfonylation: Benzenesulfonyl chloride, pyridine, triethylamine
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or sulfonylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
6-Bromo-3-((3-Chloro-4-Methylphenyl)Sulfonyl)-2H-Chromen-2-One (CAS: 950259-02-6)
- Substituents : Bromine at C6, 3-chloro-4-methylbenzenesulfonyl at C3.
- Molecular Weight : 413.7 g/mol.
- Key Differences : Bromine (vs. fluorine) at C6 increases molecular weight and alters electronic effects. The sulfonyl group’s chloro and methyl substituents may reduce polarity compared to the 4-fluoro-3-methylbenzenesulfonyl group in the target compound.
- Activity: Not explicitly reported, but brominated coumarins are often explored for antiproliferative effects .
3-(Methylsulfonyl)-2H-Chromen-2-One Derivatives
- Substituents : Methylsulfonyl at C3.
- Key Differences: Smaller sulfonyl group (methyl vs.
- Activity : Used as intermediates in synthesizing bioactive molecules, though direct biological data are unavailable .
Fluorinated Coumarins with Heterocyclic Moieties
6-Fluoro-3-(Pyridin-2-Yl)-2H-Chromen-2-One (L2)
6-Fluoro-3-(4-Nitrophenyl)-2H-Chromen-2-One
- Substituents : 4-Nitrophenyl at C3.
- Key Differences : Nitro group (strong electron-withdrawing) enhances reactivity but may reduce metabolic stability.
- Synthesis : Prepared via condensation in acetic anhydride, highlighting the role of acetylated intermediates .
Brominated Coumarins with Antiproliferative Activity
6-Bromo-3-(1H-Pyrazol-3-Yl)-2H-Chromen-2-One (8a)
- Substituents : Bromine at C6, pyrazole at C3.
- Activity : Demonstrates moderate antiproliferative effects in preliminary screens, attributed to pyrazole’s ability to engage hydrogen bonding .
Substituted Coumarins with Enhanced Lipophilicity
(R)-2-(1-(Benzyloxy)Ethyl)-6-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One (CAS: 1479107-53-3)
- Substituents : Benzyloxyethyl at C2, 3-fluorophenyl at C3.
- Molecular Weight : 392.39 g/mol.
- Fluorine at C6 and C3 enhances electronic effects similar to the target compound .
Comparative Analysis Table
Research Findings and Mechanistic Insights
- DNA Binding : Fluorinated coumarins like L2 interact with DNA via the carbonyl group, as shown by molecular docking . The target compound’s sulfonyl group may offer additional electrostatic interactions.
- Antiproliferative Activity : Brominated analogs (e.g., 8a) highlight the role of halogenation in enhancing cytotoxicity, though fluorine’s smaller size may improve tissue penetration .
- Synthetic Utility : Sulfonyl-containing coumarins serve as intermediates for heterocyclic derivatives, enabling diversification of pharmacological profiles .
Biological Activity
6-Fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromone family, characterized by a chromenone backbone with a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features, including the fluoro-substituted aromatic ring and sulfonyl moiety, may enhance its pharmacological profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in different therapeutic areas. The following table summarizes key findings regarding its biological activities:
The mechanism of action for this compound involves several pathways:
- Antimicrobial Activity : The sulfonyl group interacts with bacterial enzymes, inhibiting their function and leading to cell lysis.
- Anticancer Properties : The compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential.
- Anti-inflammatory Effects : It modulates signaling pathways involved in inflammatory responses, particularly by downregulating NF-kB and MAPK pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL.
- Anticancer Activity : In vitro studies on human breast cancer cell lines showed that the compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours of treatment, suggesting potent anticancer properties.
- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly decreased levels of TNF-alpha and IL-6 in treated mice compared to controls.
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the coumarin core. Key steps include:
- Sulfonylation : Reacting 6-fluoro-2H-chromen-2-one with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance sulfonylation efficiency, while elevated temperatures (80–100°C) improve reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure product.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving ambiguities in sulfonyl and fluorine positions .
- Spectroscopic Analysis :
- ¹⁹F NMR : Distinct peaks for fluorine atoms at positions 6 (coumarin) and 4 (benzenesulfonyl) confirm regiochemistry .
- IR Spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- Anticancer Activity : MTT assays against leukemic (e.g., K562) and lung cancer (A549) cell lines, with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with zone-of-inhibition measurements .
- Cytotoxicity : Normal cell lines (e.g., HEK293) assess selectivity indices.
Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact biological activity in coumarin derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Sulfonyl Groups : Enhance lipophilicity and target binding via π-π stacking or hydrogen bonding (e.g., with DNA topoisomerases) .
- Fluorine Substituents : Improve metabolic stability and membrane permeability .
- Comparative Analysis : Replace the 4-fluoro-3-methylbenzenesulfonyl group with simpler substituents (e.g., methoxy) and evaluate activity loss/gain .
Q. What mechanistic insights explain its DNA-binding affinity, and how can molecular docking validate target interactions?
Methodological Answer:
- DNA-Binding Studies :
- UV-Vis Titration : Monitor hypochromicity and redshift in the presence of calf thymus DNA to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
- Ethidium Bromide Displacement : Competitive assays quantify intercalation efficiency .
- Molecular Docking : Use AutoDock Vina to model interactions with DNA duplexes (e.g., d(CGATCG)₂). The carbonyl group of the coumarin core and sulfonyl oxygen form hydrogen bonds with adenine/thymine bases .
Q. How can contradictory data on substituent effects (e.g., position of fluorine) be resolved experimentally?
Methodological Answer:
- Controlled Synthesis : Prepare isomers with fluorine at positions 6 vs. 7 on the coumarin ring and compare bioactivity .
- Crystallographic Analysis : Resolve steric/electronic effects of fluorine placement on molecular conformation .
- Computational Modeling : DFT calculations predict electronic distribution and reactivity differences between isomers .
Key Research Gaps and Future Directions
- In Vivo Efficacy : Establish pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models.
- Target Identification : CRISPR-Cas9 screens or proteomics to identify binding partners beyond DNA (e.g., kinases, receptors).
- Toxicity Profiling : Chronic exposure studies to assess hepatotoxicity and neurotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
